molecular formula C25H50N6O14S B1430804 Plazomicin Sulfate CAS No. 1380078-95-4

Plazomicin Sulfate

Cat. No. B1430804
M. Wt: 690.8 g/mol
InChI Key: SFTBRKHJMASSAP-BGJNVEJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Plazomicin Sulfate is the acidic salt of Plazomicin . It is a neoglycoside antibiotic with activity against a broad range of Gram-positive and Gram-negative pathogens . Plazomicin showed potent in vitro activity against multidrug-resistant Klebsiella pneumoniae and Escherichia coli . It is a next-generation aminoglycoside synthetically derived from Sisomicin .


Synthesis Analysis

The structure of Plazomicin was established via appending hydroxylaminobutyric acid to Sisomicin at position 1 and 2-hydroxyethyl group at position 6’ . The structural data reveals that Plazomicin exclusively binds to the 16S ribosomal A site, where it likely interferes with the fidelity of mRNA translation .


Molecular Structure Analysis

Plazomicin binds to the 16S rRNA at the aminoacyl-tRNA site (A-site) of the 30S ribosomal subunit, interfering with protein translation . The unique extensions to the core aminoglycoside scaffold incorporated into the structure of Plazomicin do not interfere with ribosome binding .


Chemical Reactions Analysis

Plazomicin mediates its antibacterial activity by binding to bacterial 30S ribosomal subunit and inhibiting protein synthesis . It is designed to evade all clinically relevant aminoglycoside-modifying enzymes, which contribute to the main resistance mechanism for aminoglycoside therapy .


Physical And Chemical Properties Analysis

Plazomicin Sulfate is a small molecule with the chemical formula C25H48N6O10 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antibacterial Activity and Resistance Mechanisms

Plazomicin Sulfate is a next-generation, semisynthetic aminoglycoside antibiotic known for its effectiveness against multidrug-resistant Enterobacteriaceae. The design of Plazomicin involves chemical modifications to protect it from common aminoglycoside modifying enzymes, such as N-acetylation, O-adenylylation, or O-phosphorylation. This antibiotic has been shown to retain activity against a broad spectrum of these modifying enzyme-expressing strains, except for a few like aac(2')-Ia and aph(2″)-IVa, making it a potent agent in the fight against resistant bacterial strains. However, it's important to note that Plazomicin is inactive in the presence of 16S rRNA ribosomal methyltransferases, highlighting the need for continuous surveillance of these resistance mechanisms (Cox et al., 2018).

Stability and Compatibility with Other IV Drugs

Research into the physical compatibility of Plazomicin with other intravenous (IV) drugs is crucial for its safe and effective use in clinical settings. A study focusing on the physical compatibility of Plazomicin sulfate solution with 92 IV drugs during simulated Y-site administration found that Plazomicin was physically compatible with 79 of the 92 drugs tested. This indicates a high level of compatibility, making Plazomicin a versatile option in treatment regimens involving multiple IV drugs. However, it's essential to note the incompatibility with certain drugs like albumin, amiodarone, and daptomycin, among others (Asempa et al., 2018).

Role in Treating Resistant Gram-Negative Bacterial Infections

Plazomicin displays potent in vitro activity against a range of Enterobacteriaceae, including extended-spectrum β-lactamase-producing and carbapenem-resistant isolates. Its enhanced activity is attributed to its stability against aminoglycoside-modifying enzymes that compromise the activity of traditional aminoglycosides. However, its activity is limited against other resistant Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. The antibiotic has been assessed in clinical trials, demonstrating potential advantages in treating resistant infections with fewer adverse effects compared to other treatment options (Eljaaly et al., 2019).

Safety And Hazards

Plazomicin has a favorable safety profile with the most common adverse effects being decreased renal function (3.7%), diarrhea (2.3%), hypertension (2.3%), headache (1.3%), nausea (1.3%), vomiting (1.3%), and hypotension (1.0%) in the largest in-human trial . Ototoxicity, manifested as hearing loss, tinnitus, and/or vertigo, has been reported with Plazomicin .

Future Directions

Plazomicin appears poised to help fill the need for new agents to treat infections caused by multi-drug-resistant Enterobacteriaceae . It will likely be used in the treatment of multi-drug-resistant cUTIs or in combination to treat serious carbapenem-resistant Enterobacteriaceae infections .

properties

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O10.H2O4S/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32;1-5(2,3)4/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36);(H2,1,2,3,4)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTBRKHJMASSAP-BGJNVEJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50N6O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160452
Record name Plazomicin Sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plazomicin Sulfate

CAS RN

1380078-95-4
Record name Plazomicin Sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380078954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plazomicin Sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sulfuric acid compound with (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-4-(((2S,3R)-3-amino-6-(((2-hydroxyethyl)amino)methyl)-3,4-dihydro-2H-pyran-2-yl)oxy)-2-(((2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide (2.5:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
47
Citations
U Theuretzbacher, M Paul - Clinical …, 2018 - clinicalmicrobiologyandinfection …
… Plazomicin sulfate injection. Document prepared for the meeting of the Antimicrobial Drugs … Plazomicin sulfate injection. Document prepared for the meeting of the Antimicrobial Drugs …
DA Hussar, EB Chahine - Journal of the American Pharmacists …, 2019 - japha.org
… Plazomicin sulfate injection is supplied in single-dose vials in an amount equivalent to 500 mg/10 mL of plazomicin base. The vials should be stored in a refrigerator. The appropriate …
Number of citations: 3 www.japha.org
TE Asempa, LM Avery, JM Kidd, JL Kuti… - The Bulletin of the …, 2018 - academic.oup.com
… As in completed Phase III clinical trials, plazomicin sulfate was diluted in 0.9% sodium … use 10-mL vials containing 500 mg of plazomicin sulfate injection. Plazomicin dosing solution was …
Number of citations: 18 academic.oup.com
KH Kirin, FGF mAb X-linked - NATURE REVIEWS| DRUG DISCOVERY, 2018 - nature.com
… Achaogen’s plazomicin sulfate (Zemdri) gained approval for complicated urinary tract infections but was handed a complete response letter for a second indication of bloodstream …
Number of citations: 2 www.nature.com
L Tan, KB Wlasichuk, DE Schmidt Jr… - … of pharmaceutical and …, 2012 - Elsevier
… Linearity of the method for impurity determination was evaluated by preparing solutions of plazomicin sulfate from 0.0025 mg/mL to 3.0 mg/mL FB (0.1–120% of the test concentration at …
Number of citations: 12 www.sciencedirect.com
I Galani - Drugs Futur, 2014 - researchgate.net
… Plazomicin sulfate injection administered at doses of up to 20 mg/kg daily for 1 or 5 days … a single dose of 15 mg/kg of plazomicin sulfate injection (34). Serious AEs were experienced by …
Number of citations: 12 www.researchgate.net
KM Shaeer, MT Zmarlicka, EB Chahine… - … : The Journal of …, 2019 - Wiley Online Library
… Plazomicin is supplied in 10-ml single-dose vials containing plazomicin sulfate equivalent to 500 mg plazomicin free base in water for injection and sodium hydroxide to achieve a pH of …
S Andrei, G Droc, G Stefan - Discoveries, 2019 - ncbi.nlm.nih.gov
… Plazomicin sulfate (Zemdri) is a semisynthetic aminoglycoside bactericidal antibiotic drug, acting in asimilar manner to other aminoglycosides, by suppressing the 30S bacterial …
Number of citations: 92 www.ncbi.nlm.nih.gov
AR Noel, M Attwood, KE Bowker, A Kim… - International journal of …, 2019 - Elsevier
… Plazomicin (plazomicin sulfate, ACHN-490) is a new aminoglycoside that was developed to overcome aminoglycoside-modifying enzymes, the most common aminoglycoside …
Number of citations: 4 www.sciencedirect.com
US Food… - United States: US Food, 2018
Number of citations: 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.